molecular formula C19H18FNO5S2 B2420644 Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 899972-21-5

Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2420644
CAS No.: 899972-21-5
M. Wt: 423.47
InChI Key: GTMYAMWVISZXJE-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the ethoxyphenyl, sulfamoyl, and fluoro groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-4-fluorobenzaldehyde, and a thiol compound under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonamide coupling reaction using 4-ethoxyaniline and a sulfonyl chloride derivative.

    Esterification: The carboxylic acid group on the benzothiophene core can be esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products with nucleophiles.

Scientific Research Applications

Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

    Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.

    Zileuton: A leukotriene synthesis inhibitor used in the management of asthma.

    Benzothiophene-2-carboxylic acid: A simpler derivative used as an intermediate in organic synthesis.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities compared to other benzothiophene derivatives.

Properties

IUPAC Name

ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S2/c1-3-25-13-10-8-12(9-11-13)21-28(23,24)18-16-14(20)6-5-7-15(16)27-17(18)19(22)26-4-2/h5-11,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMYAMWVISZXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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